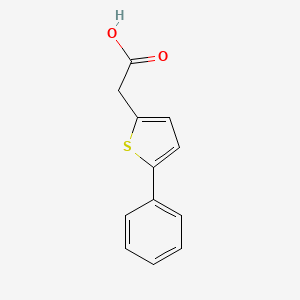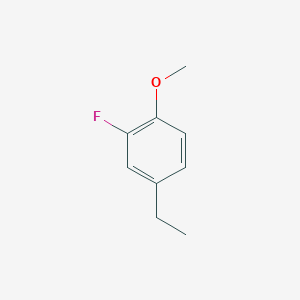
4-(Hydroxymethyl)-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-2-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2 It is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Hydroxymethyl)-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-(Carboxymethyl)-2-methylbenzaldehyde.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-(Hydroxymethyl)-2-methylbenzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-(Carboxymethyl)-2-methylbenzaldehyde
Reduction: 4-(Hydroxymethyl)-2-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-2-methylbenzaldehyde depends on its specific application. In biochemical reactions, the compound may act as a substrate for enzymes that catalyze oxidation-reduction processes. The hydroxymethyl group can undergo enzymatic oxidation to form reactive intermediates, which can then participate in further biochemical transformations.
Comparaison Avec Des Composés Similaires
4-(Hydroxymethyl)benzaldehyde: Lacks the methyl group, making it less hydrophobic.
2-Methylbenzaldehyde: Lacks the hydroxymethyl group, reducing its reactivity in oxidation-reduction reactions.
4-(Hydroxymethyl)-2-methylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde group, altering its chemical properties.
Uniqueness: 4-(Hydroxymethyl)-2-methylbenzaldehyde is unique due to the presence of both a hydroxymethyl and a methyl group on the benzaldehyde core. This combination of functional groups provides a balance of hydrophilicity and hydrophobicity, making it versatile for various chemical reactions and applications.
Propriétés
IUPAC Name |
4-(hydroxymethyl)-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIMEMZFYOBXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7964724.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B7964726.png)










amine](/img/structure/B7964790.png)

